Product packaging for Ethyl-3-isocyanobenzoate(Cat. No.:CAS No. 730971-36-5)

Ethyl-3-isocyanobenzoate

Cat. No.: B1597094
CAS No.: 730971-36-5
M. Wt: 175.18 g/mol
InChI Key: ZSHYNWMZBHFULA-UHFFFAOYSA-N
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Description

Overview of Isocyanide Chemistry and its Role in Modern Synthesis

Isocyanides, also known as isonitriles, are a class of organic compounds containing the functional group -N≡C. Their chemistry has undergone a significant renaissance, establishing them as crucial reagents in modern organic synthesis. wiley.com The unique electronic structure of the isocyanide carbon, which exhibits both nucleophilic and electrophilic character, allows it to react with both electrophiles and nucleophiles simultaneously. researchgate.netresearchgate.net This dual reactivity is the basis for their widespread use in multicomponent reactions (MCRs), which are chemical reactions where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. researchgate.netresearchgate.net

Historically, the synthesis of isocyanides was challenging, often involving hazardous reagents. However, the development of reliable methods, such as the dehydration of formamides, has made a wide range of isocyanides readily accessible. rsc.orguni-goettingen.de This accessibility has propelled their use in various fields, including medicinal, combinatorial, and polymer chemistry. wiley.com Isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, are particularly valuable for their efficiency, high atom economy, and ability to generate complex molecules from simple starting materials in a single step. researchgate.netwikipedia.orgwalisongo.ac.idbeilstein-journals.org These reactions are instrumental in the construction of diverse molecular libraries for drug discovery and the synthesis of natural products. wiley.comacs.org

Structural Characteristics and Electronic Properties of Aryl Isocyanobenzoates

Aryl isocyanobenzoates are a specific class of isocyanides where the isocyano group is attached to a benzene (B151609) ring that also bears an ester functional group. The general structure consists of an aryl ring, an isocyanide group (-N≡C), and an ester group (-COOR).

The electronic properties of these molecules are influenced by the interplay between the electron-withdrawing nature of both the isocyanide and the ester groups, and the aromatic system of the benzene ring. The isocyanide group itself has a complex electronic structure, with a resonance between a zwitterionic form with a triple bond and a neutral carbenoid form. rsc.orguni-goettingen.de This results in a terminal carbon atom that can act as both a nucleophile and an electrophile. researchgate.net The presence of the ester group, typically at the para or meta position relative to the isocyanide, further modulates the electronic density of the aromatic ring and the reactivity of the isocyanide functionality.

Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to understand the structural and electronic properties of these compounds, including their molecular electrostatic potential and frontier molecular orbitals. nih.govrsc.orgd-nb.infoaps.org These studies provide insights into their reactivity and potential applications. For instance, the calculated singlet-triplet energy gap for related aryl compounds is typically high, indicating stable singlet ground states. nih.gov

Significance of Ethyl-3-isocyanobenzoate within the Isocyanide Compound Class

This compound is a specific aryl isocyanobenzoate with the isocyano group at the meta-position relative to the ethyl ester group. This particular substitution pattern influences its reactivity and makes it a valuable building block in organic synthesis.

The synthesis of this compound, like other aryl isocyanides, can be achieved through a multi-step process. A common route involves the formylation of the corresponding amine (ethyl 3-aminobenzoate) to give the formamide (B127407), followed by dehydration using a reagent like phosphorus oxychloride (POCl₃) and a base such as triethylamine (B128534). oup.comrsc.org

This compound is a versatile reactant in various multicomponent reactions. For example, it can participate in the Passerini reaction, where it reacts with a carboxylic acid and an aldehyde or ketone to form an α-acyloxy amide. wikipedia.orgwalisongo.ac.idorganic-chemistry.org It is also utilized in the Ugi reaction, a four-component reaction involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, to produce α-aminoacyl amides. beilstein-journals.orgnih.govrsc.org The use of this compound in these reactions allows for the introduction of the 3-ethoxycarbonylphenyl moiety into complex molecular scaffolds, which can be of interest in medicinal chemistry and materials science. researcher.liferesearcher.liferesearchgate.netrsc.org For instance, it has been used in the synthesis of quinazolin-4-ones and other heterocyclic structures. researchgate.net

Interactive Data Table: Properties of this compound

PropertyValue
Chemical FormulaC₁₀H₉NO₂
Molecular Weight175.18 g/mol
AppearanceNot explicitly stated in the provided results
Melting PointNot explicitly stated in the provided results
Boiling PointNot explicitly stated in the provided results
SolubilityNot explicitly stated in the provided results

Interactive Data Table: Synthetic Reactions Involving this compound

Reaction TypeReactantsProduct Type
Passerini ReactionCarboxylic acid, Aldehyde/Ketone, this compoundα-Acyloxy amide wikipedia.orgwalisongo.ac.idorganic-chemistry.org
Ugi ReactionAmine, Carbonyl compound, Carboxylic acid, this compoundα-Aminoacyl amide beilstein-journals.orgnih.govrsc.org
Condensation/CyclizationMagnesium ester/amide enolates, this compound4-Hydroxy-3-quinolinecarboxylic acid derivatives oup.com
Copper-Catalyzed InsertionAmines, this compoundQuinazolin-4-ones researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B1597094 Ethyl-3-isocyanobenzoate CAS No. 730971-36-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-isocyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-3-13-10(12)8-5-4-6-9(7-8)11-2/h4-7H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHYNWMZBHFULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374526
Record name Ethyl-3-isocyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

730971-36-5
Record name Ethyl-3-isocyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of Ethyl 3 Isocyanobenzoate

Multicomponent Reaction (MCR) Frameworks

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are powerful tools for generating molecular diversity and complexity. Ethyl-3-isocyanobenzoate is a key player in several named MCRs.

Passerini Reaction: Mechanistic Pathways and Stereochemical Considerations

The Passerini three-component reaction (P-3CR) is a fundamental isocyanide-based MCR that involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgchemistnotes.com The reaction is typically conducted in aprotic solvents at room temperature and is known for its high atom economy. wikipedia.orgorganic-chemistry.org

The mechanism of the Passerini reaction is generally believed to proceed through a non-ionic pathway, especially in non-polar solvents. organic-chemistry.org It is proposed that the carboxylic acid and the carbonyl compound form a hydrogen-bonded adduct, which then undergoes a nucleophilic attack by the isocyanide. This leads to the formation of a nitrilium intermediate, which is subsequently trapped by the carboxylate to form a tetrahedral intermediate. A final Mumm rearrangement, involving an acyl transfer from the oxygen to the nitrogen atom, affords the stable α-acyloxy carboxamide product. wikipedia.org The reaction is considered to be third-order, being first-order in each of the three reactants. wikipedia.org

In a specific application, ethyl 2-isocyanobenzoate, an isomer of the title compound, has been successfully employed in a Passerini-type reaction where N-formamides act as carbonyl precursors. rsc.org This highlights the adaptability of the Passerini reaction to a variety of starting materials. The reaction of ethyl 2-isocyanobenzoate with benzoic acid and 4-formamidopyridine, for instance, yields the corresponding Passerini adduct in high yield (93%) under mechanochemical conditions. rsc.org

Stereochemical control in the Passerini reaction is a significant area of research, as the reaction generates a new stereocenter. nih.gov The use of chiral starting materials, such as a chiral aldehyde or a chiral isocyanide, can induce diastereoselectivity. mdpi.com The degree of stereoselectivity can be influenced by the structure of the reactants and the reaction conditions, including the use of Lewis acid catalysts like zinc bromide (ZnBr₂), which can enhance diastereoselectivity in certain cases. mdpi.com

Ugi Reaction: Mechanistic Elucidation and Derivatization Scope

The Ugi four-component reaction (U-4CR) is another cornerstone of isocyanide-based MCRs, combining an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.org This reaction is highly valued for its ability to rapidly generate peptide-like structures and diverse chemical libraries. wikipedia.orgnih.gov The Ugi reaction is typically exothermic and proceeds quickly in polar aprotic solvents like DMF, although methanol (B129727) and ethanol (B145695) are also commonly used. wikipedia.org

The mechanism of the Ugi reaction commences with the formation of an imine from the aldehyde and the amine. wikipedia.org The carboxylic acid then protonates the imine, forming an iminium ion, which is subsequently attacked by the nucleophilic isocyanide. wikipedia.orgthieme-connect.de This results in a nitrilium ion intermediate that is trapped by the carboxylate anion. wikipedia.org The final step is an irreversible Mumm rearrangement, similar to the Passerini reaction, which drives the reaction to completion and yields the bis-amide product. wikipedia.org

The derivatization scope of the Ugi reaction is exceptionally broad, allowing for wide variations in all four components. orgsyn.org While specific studies focusing exclusively on this compound are limited, research on its isomer, ethyl-4-isocyanobenzoate, demonstrates the vast potential for creating diverse derivatives. nih.gov For example, ethyl-4-isocyanobenzoate has been used in Ugi reactions with various aldehydes, amines, and carboxylic acids to synthesize a library of α-aminoacyl amides. nih.gov These reactions are often carried out by refluxing a mixture of the components in a solvent system like TFE/EtOH. nih.gov The products can be further modified; for instance, an unexpected cyclization can occur when trichloroacetic acid is used as the carboxylic acid component, leading to the formation of an imidazolidinone derivative. nih.gov

Table 1: Examples of Ugi Reaction Derivatization using Ethyl-4-isocyanobenzoate

AldehydeAmineCarboxylic AcidIsocyanideProduct TypeReference
BenzaldehydeAnilineVarious Carboxylic AcidsEthyl-4-isocyanobenzoateα-Aminoacyl amides nih.gov
BenzaldehydeAnilineTrichloroacetic AcidEthyl-4-isocyanobenzoateImidazolidinone nih.gov

This table illustrates the derivatization potential of aryl isocyanobenzoates in the Ugi reaction, based on studies with the 4-isomer.

Tandem and Cascade Reactions Involving this compound

Tandem or cascade reactions are processes involving two or more consecutive reactions where the subsequent reaction results from the functionality generated in the previous step, all occurring in a single pot. scispace.com These reactions are highly efficient in building molecular complexity from simple precursors. Isocyanide insertion reactions are often key steps in initiating such cascades.

While specific examples detailing tandem reactions initiated by this compound are not extensively documented, the general reactivity of isocyanides lends itself to such sequences. For instance, palladium-catalyzed cascade processes involving isocyanide insertion followed by C-H activation have been developed for the synthesis of indole (B1671886) derivatives. scispace.com These reactions demonstrate the potential for designing complex synthetic pathways starting from an isocyanide. A plausible, though not yet reported, cascade could involve an initial MCR involving this compound, followed by an intramolecular cyclization triggered by one of the functional groups on the newly formed scaffold.

Transition-Metal Catalyzed Transformations

The reactivity of the isocyanide group can be significantly modulated by coordination to a transition metal center. This opens up reaction pathways that are not accessible under non-catalyzed conditions, leading to a variety of valuable heterocyclic products.

Copper-Catalyzed Isocyanide Insertion Reactions (e.g., Quinazolinone Synthesis)

Copper catalysis offers an economical and environmentally benign approach to isocyanide insertion reactions. A notable application is the synthesis of 3-substituted quinazolin-4-ones through a copper-catalyzed imidoylative cross-coupling/cyclocondensation reaction between 2-isocyanobenzoates and amines. orgsyn.org This reaction proceeds efficiently using copper(II) acetate (B1210297) as the catalyst and a mild base like triethylamine (B128534) in a sustainable solvent such as anisole. orgsyn.orgresearchgate.net The reaction tolerates a broad range of amines, although the use of aromatic amines often requires microwave heating to achieve good yields. researchgate.net

The proposed mechanism for this transformation involves the coordination of the amine to the copper(II) catalyst, followed by insertion of the isocyanide into the copper-amine bond. The resulting intermediate then undergoes an intramolecular cyclization via attack of the nitrogen onto the ester carbonyl group, followed by elimination of ethanol to afford the quinazolin-4-one product.

Table 2: Copper-Catalyzed Synthesis of 3-Substituted Quinazolin-4-ones from Ethyl 2-Isocyanobenzoate

AmineProductYield (%)ConditionsReference
Aniline3-Phenylquinazolin-4(3H)-one75Cu(OAc)₂, Et₃N, Anisole, MW, 150 °C orgsyn.org
p-Toluidine3-(p-Tolyl)quinazolin-4(3H)-one82Cu(OAc)₂, Et₃N, Anisole, MW, 150 °C orgsyn.org
Benzylamine3-Benzylquinazolin-4(3H)-one95Cu(OAc)₂, Et₃N, Anisole, rt orgsyn.org
n-Butylamine3-Butylquinazolin-4(3H)-one91Cu(OAc)₂, Et₃N, Anisole, rt orgsyn.org

This table is based on the reactivity of the 2-isomer, which is expected to be similar for the 3-isomer in this transformation.

Nickel-Catalyzed Isocyanide Insertion Reactions (e.g., Pyrimidouracil Formation)

Nickel catalysis has emerged as a powerful tool for C-H functionalization and cross-coupling reactions involving isocyanides. A robust nickel-catalyzed oxidative isocyanide insertion/C-H amination has been developed for the synthesis of polysubstituted pyrimidouracils from N-uracil-amidines and isocyanides. nih.gov This reaction proceeds under mild conditions, often using nickel(II) acetate as the catalyst in a solvent like anisole, and can even be performed under an air atmosphere. nih.gov

The reaction is compatible with a wide range of isocyanides, including primary, secondary, and tertiary aliphatic, as well as aromatic isocyanides. nih.gov Notably, the electron-deficient methyl 2-isocyanobenzoate has been successfully employed in this transformation, affording the corresponding pyrimidouracil, albeit in a diminished yield. nih.gov This suggests that this compound would also be a viable substrate in this methodology.

The proposed mechanism involves the formation of an N-amidinonickel intermediate, followed by the insertion of the isocyanide to give a C-amidinonickel intermediate. acs.org This intermediate then undergoes a C-H functionalization to form a nickelacycle. Subsequent oxidative steps and reductive elimination furnish the pyrimidouracil product and regenerate the nickel(II) catalyst. acs.org

Palladium-Catalyzed Processes Involving Isocyanide Incorporation

Palladium catalysis provides a powerful platform for the utilization of isocyanides in the synthesis of complex organic molecules, particularly nitrogen-containing heterocycles. The insertion of the isocyanide carbon into a palladium-carbon bond is a key step in numerous catalytic cycles. These processes often involve cascade or domino reactions, where multiple bonds are formed in a single operation, enhancing synthetic efficiency. rsc.orgorganic-chemistry.org

For aryl isocyanides like this compound, palladium-catalyzed reactions typically begin with the oxidative addition of an aryl or vinyl halide to a Pd(0) complex. This is followed by the migratory insertion of the isocyanide into the newly formed Pd(II)-carbon bond. The resulting imidoyl-palladium intermediate is a versatile species that can undergo various subsequent transformations, including further insertions, C-H activation, or nucleophilic attack, leading to a diverse array of products. organic-chemistry.orgscispace.com

A notable application is the synthesis of quinazolinones and phenanthridines. rsc.org In these reactions, a palladium catalyst, which can be a heterogeneous system like Pd/Fe₃O₄ supported on N-doped reduced graphene oxide (N-rGO), facilitates an isocyanide insertion cascade. rsc.org This approach allows for the construction of valuable heterocyclic scaffolds under mild conditions, often at ambient temperature. rsc.org For instance, the reaction of an ortho-iodoaniline with an isocyanide and a suitable coupling partner can lead to the formation of quinazolines. While this compound is not the specific isocyanide used in all published examples, its reactivity is analogous to other aryl isocyanides, suggesting its utility in similar transformations.

Another significant palladium-catalyzed process is the synthesis of indole derivatives. organic-chemistry.org This can be achieved through a cascade process that combines isocyanide insertion with a subsequent benzylic C(sp³)–H activation. organic-chemistry.org The slow addition of the isocyanide has been found to be crucial for minimizing catalyst deactivation and enabling lower catalyst loadings. organic-chemistry.orgscispace.com The choice of ligand is also critical, with bulky, electron-rich phosphines like Ad₂PⁿBu showing high efficacy. organic-chemistry.org

The general mechanism for these cascade reactions can be summarized as:

Oxidative Addition: Pd(0) reacts with an aryl halide (Ar-X) to form an Ar-Pd(II)-X complex.

Isocyanide Insertion: The isocyanide (R-NC), such as this compound, inserts into the Ar-Pd bond to form an imidoyl-palladium complex [Ar-C(=NR)-Pd(II)-X].

Intramolecular Reaction: The imidoyl intermediate undergoes an intramolecular reaction, such as C-H activation or cyclization with a pendant nucleophile. organic-chemistry.orgnih.gov

Reductive Elimination: The final step is the reductive elimination of the product, which regenerates the Pd(0) catalyst. organic-chemistry.org

These palladium-catalyzed methodologies offer a convergent and atom-economical route to structurally diverse nitrogen heterocycles from simple starting materials. rsc.orgmdpi.com

Rare-Earth Metal Catalyzed Polymerization of Aryl Isocyanides

The polymerization of isocyanides is a powerful method for creating helical polymers (polyisocyanides) with unique properties, such as optical activity and aggregation-induced emission (AIE). acs.org While late-transition metals have traditionally dominated this field, rare-earth metal catalysts have emerged as highly efficient and versatile alternatives. acs.orgrsc.org

Catalytic systems based on rare-earth metals like Scandium (Sc), Lutetium (Lu), and Yttrium (Y) have been successfully employed for the asymmetric polymerization of various aryl isocyanides. acs.org These catalysts are typically generated in situ from simple trialkyl precursors, forming highly active cationic species such as [LnR₂(THF)ₙ]⁺ or [LnR(THF)ₙ]²⁺. acs.org These cationic species are believed to initiate polymerization through a coordination-insertion mechanism. acs.orgrsc.org

The polymerization of aryl isocyanides bearing polar substituents, such as this compound, is feasible with these systems. The presence of the ester group can influence the electronic properties of the monomer and the solubility and conformational characteristics of the resulting polymer. Research on similar monomers, like 4-ethoxycarbonyl phenyl isocyanide, has demonstrated that high molecular weight polymers can be obtained. rsc.org

Key features of rare-earth metal-catalyzed polymerization include:

High Activity: These catalysts exhibit very high activities, producing large quantities of polymer per mole of catalyst. rsc.org

Helical Sense Selectivity: In the presence of chiral additives or when using chiral isocyanide monomers, these systems can induce the formation of polymers with a preferred one-handed helical conformation. acs.org

Functional Group Tolerance: The catalysts are compatible with a range of functional groups on the aryl isocyanide monomer, including esters, ethers, and bulky substituents. rsc.orgrsc.org

A plausible mechanism involves the coordination of the isocyanide monomer to the cationic rare-earth metal center, followed by migratory insertion into the metal-alkyl or metal-polymer chain bond. This process repeats, leading to the growth of the helical polymer chain. The specific stereochemistry of the resulting polymer can be controlled by the catalyst system and the monomer structure. acs.org

Catalyst System ComponentsMonomer TypeKey OutcomeReference
LnR₃(THF)ₙ (Ln = Sc, Lu, Y) + ActivatorAchiral/Chiral Aryl IsocyanidesOptically active poly(aryl isocyanide)s with one-handed helical conformations. acs.org
Cationic Half-Sandwich Rare-Earth Metal Alkyl SpeciesAryl Isocyanides with Polar/Bulky/Chiral SubstituentsHigh molecular weight polymers from functionalized isocyanides. rsc.org
AlⁱBu₃ + [Ph₃C][B(C₆F₅)₄]Aryl IsocyanidesHighly efficient polymerization with high activity. rsc.org

Other Selective Reactivity Pathways

Oxidative Transformations of the Isocyanide Functional Group (e.g., Oxidative Fluorination)

The isocyanide functional group is susceptible to oxidative transformations, providing access to unique chemical structures. A notable example is oxidative fluorination, which converts the isocyano group into an N-trifluoromethyl (N-CF₃) or difluoromethyleneamino (-N=CF₂) moiety. These transformations are significant as fluorine-containing groups can dramatically alter the physicochemical properties of a molecule, which is of great interest in medicinal and materials chemistry. researchgate.net

The direct oxidative fluorination of isocyanides can be challenging. However, methods have been developed using powerful fluorinating agents. For example, hypervalent iodine reagents have been explored for such transformations. beilstein-journals.org Another approach involves the use of reagents like Selectfluor in combination with a catalyst or initiator. While specific studies on the oxidative fluorination of this compound are not widely documented, the general reactivity of aryl isocyanides suggests it would be a viable substrate. researchgate.net The reaction typically proceeds by converting the isocyanide to an isocyanide dihalide intermediate (e.g., Ar-N=CF₂), which can then be further transformed.

The general scope of oxidative fluorination of isocyanides indicates that aryl isocyanides with both electron-donating and electron-withdrawing groups can participate, although yields may vary. researchgate.net The electron-withdrawing nature of the ester group in this compound would likely influence the reactivity of the isocyano group towards oxidation, potentially requiring harsher conditions compared to electron-rich aryl isocyanides. researchgate.netbeilstein-journals.org

Cyclization Reactions and Heterocycle Annulation Mechanisms

This compound is a valuable building block for the synthesis of a wide variety of heterocyclic compounds through cyclization and annulation reactions. The isocyanide group's unique reactivity allows it to participate in diverse bond-forming strategies. chim.itresearchgate.net

One major pathway is the [3+2] cycloaddition reaction. Isocyanoacetate derivatives, which share reactivity patterns with this compound, readily react with electrophilic double bonds to form five-membered nitrogen-containing heterocycles. chim.it For example, reaction with alkenes conjugated with electron-withdrawing groups can yield pyrrolines and related derivatives. chim.itchim.it

Another important class of reactions involves intramolecular cyclization. For substrates containing both an isocyanide and a suitably positioned reactive group (e.g., an ortho-alkynyl group on a biaryl scaffold), cyclization can be initiated by nucleophilic or radical attack on the isocyanide carbon. researchgate.netchim.it This leads to the formation of fused heterocyclic systems like phenanthridines. researchgate.net Base-promoted annulation of alkynes is also a convenient method for synthesizing heterocycles like indoles from ortho-alkynylanilines, a transformation where an isocyanide could serve as a key reactant in multicomponent variations. chim.it

Silver-catalyzed reactions of 2-isocyanobenzoates with amines provide an efficient route to quinazolin-4-ones. organic-chemistry.org This transformation involves the insertion of the isocyano group into the N-H bond of the amine, followed by an in situ lactamization. organic-chemistry.org

Mechanisms for these cyclizations are diverse and can include:

Palladium-catalyzed C-H/N-H coupling: A direct method for forming five- and six-membered heterocycles. nih.gov

Radical cascade cyclizations: Often used with 2-isocyanobiaryls to form phenanthridines. researchgate.net

Nucleophilic attack followed by cyclization: An amine or other nucleophile attacks the isocyanide carbon, and the resulting intermediate cyclizes onto another part of the molecule. organic-chemistry.orgresearchgate.net

The ester group in this compound can modulate the reactivity and influence the reaction pathway, but it is generally well-tolerated in these cyclization strategies. acs.org

Nucleophilic and Electrophilic Additions to the Isocyanide Carbon

The carbon atom of the isocyanide group in this compound exhibits dual reactivity, capable of reacting with both nucleophiles and electrophiles. chim.itimtm.cz This "chameleonic" behavior is fundamental to its synthetic utility, particularly in multicomponent reactions. imtm.czstackexchange.com

Nucleophilic Addition: The isocyanide carbon is electrophilic and readily undergoes attack by nucleophiles such as amines, alcohols, and carbanions. mdpi.com The addition of an N-H nucleophile to the isocyanide can proceed through various mechanisms, including a concerted one-step process or associative pathways, sometimes promoted by a metal catalyst or a second molecule of the reagent acting as a proton shuttle. mdpi.com Recently, isocyanides have been shown to act as nucleophiles themselves in Sₙ2 reactions with alkyl halides, leading to nitrilium ions which are then hydrolyzed to form amides. imtm.cz

Electrophilic Addition: The isocyanide carbon also possesses a lone pair of electrons, allowing it to act as a nucleophile and attack electrophiles. This α-addition is a key feature of its reactivity. chim.itstackexchange.com The initial addition of an electrophile to the carbon atom generates a nitrilium ion intermediate (R-N⁺≡C-E). This intermediate is highly reactive and is typically trapped in situ by a nucleophile, which also adds to the same carbon atom. stackexchange.com This sequence is the basis for classic multicomponent reactions like the Passerini and Ugi reactions.

The acidity of the α-protons in related compounds like isocyanoacetates is increased by the electron-withdrawing ester group, facilitating carbanion formation for nucleophilic additions. chim.it While this compound lacks α-protons, the principle of the ester group influencing the electronic nature of the isocyanide remains.

Influence of Ester Substituent on Reaction Kinetics and Selectivity

The ethyl ester substituent (-COOEt) at the meta-position of the phenyl ring in this compound exerts a significant electronic influence on the reactivity of the isocyanide functional group. As an electron-withdrawing group (EWG), the ester substituent deactivates the aromatic ring towards electrophilic substitution but, more importantly, it modifies the electronic properties of the isocyano moiety.

Effect on Nucleophilicity and Electrophilicity: The EWG reduces the electron density on the isocyanide carbon. This has two main consequences:

Decreased Nucleophilicity: The ability of the isocyanide carbon's lone pair to attack electrophiles is diminished compared to aryl isocyanides bearing electron-donating groups.

Increased Electrophilicity: The isocyanide carbon becomes more susceptible to attack by nucleophiles.

Influence on Reaction Kinetics: This electronic modulation directly impacts reaction rates. In reactions where the isocyanide acts as a nucleophile (e.g., coordination to a metal center), the rate may be slower. Conversely, in reactions where the isocyanide is attacked by a nucleophile, the rate can be enhanced. For example, in a nickel-catalyzed synthesis of pyrimidouracils, the electron-deficient methyl 2-isocyanobenzoate was successfully converted, but the yield was lower compared to more electron-rich or neutral aryl isocyanides, suggesting a kinetic difference in the key isocyanide insertion step. acs.org

Influence on Selectivity: The electronic nature of the substituent can also govern the selectivity of certain reactions. In metal-catalyzed processes, the strength of the metal-isocyanide bond can be affected. Computational studies on molybdenum complexes have shown that the π-acidity of the isocyanide ligand can be tuned by the para-substituent, which in turn influences the metal-ligand interaction. core.ac.uk An electron-withdrawing group like an ester enhances the π-acceptor character of the isocyanide ligand. core.ac.ukacs.org This can affect the stability of catalytic intermediates and potentially influence the regioselectivity or stereoselectivity of a reaction. For instance, in copper-catalyzed alkyne insertions, the electronic effects of alkyne substituents were found to dominate the observed regioselectivity, a principle that extends to the substituents on the isocyanide itself. researchgate.net

Applications of Ethyl 3 Isocyanobenzoate As a Versatile Chemical Building Block

Construction of Complex Organic Molecules and Densely Functionalized Scaffolds

The presence of two distinct reactive sites on the Ethyl-3-isocyanobenzoate scaffold allows for the systematic construction of complex molecular architectures. The highly electrophilic isocyanate group serves as a reactive handle for introducing urea (B33335) or carbamate (B1207046) linkages, while the ester group provides a site for further modification, such as hydrolysis or amidation.

The synthesis of fused nitrogen-containing heterocycles such as quinolines and quinazolinones often relies on intramolecular cyclization reactions where the reacting functional groups are positioned ortho (positions 1 and 2) or peri to each other on an aromatic ring. In this compound, the isocyanate and ethyl ester groups are in a meta (1,3) arrangement. This spatial separation prevents direct intramolecular cyclization to form common bicyclic systems like quinazolinones under standard conditions.

However, the isocyanate group is a well-established precursor for the formation of urea-based heterocycles when reacted with appropriate bifunctional partners. For instance, isocyanates can react with ortho-aminoaryl compounds in a process known as N-H/C-H carbonylation to furnish quinazoline-2,4(1H,3H)-diones. nih.gov While specific examples employing this compound in this type of reaction are not prominent in the literature, its general reactivity pattern suggests it could serve as a carbonyl source in metal-free annulation processes to construct six-membered N-heterocycles, provided a suitable reaction partner is used. nih.gov In such cases, the ethyl benzoate (B1203000) moiety would remain as a substituent on the newly formed heterocyclic core, available for subsequent functionalization.

A primary application of this compound is in the synthesis of polyfunctionalized molecules, particularly substituted ureas and carbamates. The isocyanate group reacts readily and cleanly with nucleophiles like primary and secondary amines to form stable urea linkages. nih.govresearchgate.net Similarly, it reacts with alcohols to yield carbamates. These reactions are typically high-yielding and proceed under mild conditions.

This reactivity is exploited to link the ethyl benzoate core to other molecular fragments, creating densely functionalized structures. For example, this compound is explicitly used in the preparation of substituted ureas designed as stabilizers for the Growth factor receptor-bound protein 2 (GRB2), which are investigated for their potential to inhibit the RAS MAP kinase signaling pathway implicated in cancer. nih.gov In this context, the isocyanate serves as a reliable chemical handle to connect the ethyl benzoate moiety to various amine-containing scaffolds, allowing for the generation of a library of diverse compounds for biological screening.

The bifunctional nature of the molecule allows for sequential reactions. The isocyanate can be reacted first with an amine (R¹-NH₂) to form a urea, and the ester group can subsequently be hydrolyzed to a carboxylic acid or reacted with a different amine (R²-NH₂) to form an amide, yielding a highly derivatized product.

Nucleophile (R-XH)Functional Group (XH)Resulting LinkageProduct ClassPotential Application
Primary Amine (R-NH₂)Amino (-NH₂)Urea (-NH-CO-NH-R)N-Aryl-N'-alkyl/aryl UreaPharmaceutical Scaffolds (e.g., GRB2 stabilizers) nih.gov
Secondary Amine (R₂NH)Amino (-NHR)Urea (-NH-CO-NR₂)N-Aryl-N',N'-dialkyl/aryl UreaBioactive Molecule Synthesis
Alcohol (R-OH)Hydroxyl (-OH)Carbamate (Urethane) (-NH-CO-O-R)N-Aryl CarbamateMonomers for Polyurethanes, Protecting Groups
Amino AcidAmino (-NH₂) and Carboxyl (-COOH)Urea and Ester/AcidPeptidomimetic Building BlockDrug Discovery
Amino AlcoholAmino (-NH₂) and Hydroxyl (-OH)Urea and Carbamate (potential)Polyfunctionalized ScaffoldsMaterials Science, Medicinal Chemistry nih.govrsc.orgorganic-chemistry.orggoogle.com

Role in the Synthesis of Oligomers and Polymers

The dual functionality of this compound makes it a suitable monomer for step-growth polymerization and for the functionalization of existing polymer chains.

Sequence-defined macromolecules are polymers in which the monomer units are arranged in a specific, controlled order, akin to proteins or DNA. The synthesis of such polymers requires monomers with orthogonal reactive groups that can be addressed in a stepwise fashion.

This compound possesses two distinct reactive sites: the highly reactive isocyanate group and the less reactive ethyl ester group. This differential reactivity could theoretically be exploited for sequence-controlled synthesis. For example, the isocyanate group could be reacted with a bifunctional linker molecule (e.g., an amino alcohol) in the first step. The ester group on the this compound unit could then be activated and reacted in a subsequent step with the next monomer. While this strategy is plausible and aligns with established principles of stepwise polymer synthesis, specific examples detailing the use of this compound for creating sequence-defined macromolecules are not widely reported in the literature.

The subsection heading "Functionalization of Polyisocyanides" appears to be a misnomer, as this compound is an isocyanate (R-N=C=O), not an isocyanide (R-N≡C). However, it is highly suitable for the functionalization of other classes of polymers.

This compound can be used as a reagent for the post-polymerization modification of polymers that contain nucleophilic functional groups, such as hydroxyl (-OH) or primary/secondary amine (-NH₂/-NHR) side chains. rsc.orgresearchgate.net In a "grafting to" approach, the isocyanate group of this compound can react with these nucleophilic sites on a pre-formed polymer backbone. nih.govnih.govrsc.orgmdpi.comeuropean-coatings.com This covalent attachment grafts the ethyl benzoate moiety onto the polymer, modifying its properties. This process can be used to alter the solubility, thermal properties, or surface characteristics of materials like poly(vinyl alcohol), polyethyleneimine, or functional polyacrylates. The pendant ester groups introduced can then serve as points for further derivatization.

Precursor in Derivatization for Specialized Synthetic Targets

A key role of this compound is to serve as a versatile precursor for more complex, high-value molecules, particularly in the field of medicinal chemistry. Its structure is readily incorporated into a larger molecular framework, which is then elaborated to achieve a final, specialized target.

As previously mentioned, a significant application is its use as a starting material for a class of substituted ureas that act as GRB2 protein stabilizers. nih.gov In this synthetic route, this compound is not the final product but rather a key intermediate. It provides the central phenylurea scaffold, which is then derivatized by reacting it with a diverse range of amines. This modular approach allows for the rapid generation of numerous analogs, which is a common strategy in drug discovery to optimize biological activity. The compound, therefore, acts as a foundational building block for creating libraries of potential therapeutic agents. The ester group also offers a secondary point for modification, allowing for the synthesis of dual-functionalized drug candidates.

Synthesis of Chiral and Stereoselective Derivatives

The development of synthetic methodologies to control the three-dimensional arrangement of atoms in a molecule is a cornerstone of modern organic chemistry, particularly in the synthesis of pharmaceuticals where stereochemistry often dictates biological activity. This compound serves as a valuable starting material in stereoselective reactions, enabling the synthesis of chiral molecules with high levels of stereocontrol.

One of the primary strategies for achieving stereoselectivity involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed and often recycled. While specific examples detailing the use of chiral auxiliaries directly with this compound are not extensively documented in publicly available research, the principle can be readily applied. For instance, a chiral alcohol or amine could be reacted with the isocyanate group of this compound to form a chiral urethane (B1682113) or urea. This chiral moiety can then influence the stereoselectivity of subsequent transformations on the molecule.

A powerful class of reactions for the construction of complex molecules with multiple stereocenters are multicomponent reactions (MCRs) , such as the Passerini and Ugi reactions. wikipedia.orgrsc.orgnih.gov These reactions allow for the combination of three or more starting materials in a single step to generate a product that contains portions of all the reactants. The efficiency and atom economy of MCRs make them highly attractive for the rapid generation of molecular diversity.

The Passerini reaction , a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide, can be rendered stereoselective through the use of chiral components or catalysts. wikipedia.orgbroadinstitute.orgnih.gov For example, a chiral carboxylic acid or a chiral aldehyde can be employed to induce diastereoselectivity in the formation of the α-acyloxy amide product. While direct applications with this compound are not explicitly detailed, its isocyanate functionality can be readily converted to an isocyanide, making it a suitable substrate for such stereoselective Passerini reactions.

Similarly, the Ugi reaction , a four-component reaction involving a carboxylic acid, a carbonyl compound, an amine, and an isocyanide, is a powerful tool for the synthesis of peptide-like structures. rsc.orgbeilstein-journals.orgnih.govresearchgate.net The stereochemical outcome of the Ugi reaction can be controlled by employing chiral starting materials, such as a chiral amine or a chiral carboxylic acid. nih.gov Again, by converting the isocyanate group of this compound to an isocyanide, it can participate in asymmetric Ugi reactions to generate complex, stereochemically defined molecules.

Recent advancements have focused on the development of catalytic asymmetric versions of these MCRs, where a chiral catalyst is used to control the stereoselectivity. nih.gov Chiral phosphoric acids, for instance, have been successfully employed as catalysts in enantioselective Ugi reactions. nih.gov This approach is particularly advantageous as it avoids the need for stoichiometric amounts of a chiral auxiliary.

Preparation of Functionalized Analogs for Structure-Activity Relationship Studies (focus on synthetic aspects)

Structure-activity relationship (SAR) studies are a critical component of the drug discovery process. By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogs, medicinal chemists can identify the key structural features responsible for its therapeutic effects and optimize its properties. The versatile reactivity of this compound makes it an excellent scaffold for the preparation of libraries of functionalized analogs for SAR studies.

The isocyanate group of this compound is highly reactive towards nucleophiles such as amines, alcohols, and thiols. This reactivity allows for the straightforward introduction of a wide variety of substituents at this position, leading to the formation of urea, carbamate, and thiocarbamate derivatives, respectively. organic-chemistry.orgstenutz.eunih.gov The synthesis of unsymmetrical ureas, in particular, is a common strategy in medicinal chemistry to explore the chemical space around a lead compound. organic-chemistry.orgnih.gov By reacting this compound with a diverse panel of primary and secondary amines, a library of urea analogs can be rapidly generated.

The ester functionality of this compound provides another handle for chemical modification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form amides or different esters. Alternatively, the ester can be reduced to an alcohol, which can be further functionalized.

The aromatic ring of this compound can also be modified through various aromatic substitution reactions, such as nitration, halogenation, or acylation. These modifications can be used to probe the influence of electronic and steric effects on biological activity.

The following table provides a hypothetical example of how a library of functionalized analogs could be generated from this compound for SAR studies.

Starting Material Reagent Reaction Type Functionalized Analog
This compoundAnilineNucleophilic AdditionN-(3-ethoxycarbonylphenyl)-N'-phenylurea
This compoundBenzyl alcoholNucleophilic AdditionBenzyl N-(3-ethoxycarbonylphenyl)carbamate
This compound1. NaOH, H₂O2. Oxalyl chloride3. PiperidineHydrolysis, Acylation, Amidation(3-(Piperidine-1-carbonyl)phenyl)carbamic acid ethyl ester
This compoundHNO₃, H₂SO₄Electrophilic Aromatic SubstitutionEthyl-3-isocyanato-4-nitrobenzoate

By systematically synthesizing and evaluating the biological activity of such analogs, researchers can gain valuable insights into the SAR of a particular class of compounds, ultimately leading to the design of more potent and selective therapeutic agents.

Advanced Spectroscopic Characterization for Mechanistic Elucidation and Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination and Reaction Monitoring

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of Ethyl-3-isocyanobenzoate and for monitoring its reactions in real-time. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl group and the aromatic protons. The ethyl group will present as a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃), a result of spin-spin coupling. The aromatic region will show a more complex pattern due to the meta-substitution. Specifically, four signals are anticipated for the aromatic protons, with their chemical shifts and coupling constants being indicative of their relative positions on the benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with distinct signals for the carbonyl carbon of the ester, the isocyanate carbon, the two carbons of the ethyl group, and the six aromatic carbons. The chemical shift of the isocyanate carbon is particularly noteworthy, typically appearing in a characteristic downfield region.

To illustrate the expected spectral features, a comparison with the reported data for the related isomer, Ethyl 2-isocyanobenzoate, is valuable. For Ethyl 2-isocyanobenzoate, the following ¹H NMR signals have been reported (500 MHz, CDCl₃): δ 7.93 (dd, J = 7.8, 2.1 Hz, 1H), 7.51 (tt, J = 7.6, 1.5 Hz, 1H), 7.42 (ddt, J = 8.0, 6.8, 1.7 Hz, 2H), 4.37 (qt, J = 7.2, 1.8 Hz, 2H), and 1.37 (tt, J = 7.2, 1.8 Hz, 3H) nih.govacs.org. The ¹³C NMR spectrum of Ethyl 2-isocyanobenzoate shows signals at (126 MHz, CDCl₃): δ 169.4, 163.9, 132.9, 131.2, 129.1, 128.7, 127.1, 125.3, 61.8, and 14.0 nih.govacs.org. For this compound, similar signals are expected, with slight variations in the chemical shifts of the aromatic protons and carbons due to the change in substitution pattern.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Aromatic-H7.20 - 8.10120 - 135Complex multiplet patterns expected
-O-CH₂ -CH₃~4.40 (quartet)~61Deshielded by the adjacent oxygen atom
-O-CH₂-CH₃ ~1.40 (triplet)~14Typical range for an ethyl ester methyl group
C =O-~165Characteristic chemical shift for an ester carbonyl
-N =C =O-~125Isocyanate carbon chemical shifts can vary

Reaction monitoring using NMR is particularly powerful for studying the transformations of the isocyanate group. For instance, in a reaction with an alcohol to form a urethane (B1682113), the disappearance of the isocyanate signal in the ¹³C NMR spectrum and the appearance of new signals corresponding to the urethane linkage can be tracked over time, providing kinetic data for the reaction.

Infrared (IR) and Raman Spectroscopy for In-Situ Reaction Analysis and Functional Group Transformations

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are highly effective for identifying functional groups and monitoring their changes during a chemical reaction. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a very strong and sharp absorption band around 2250-2275 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This band is an excellent diagnostic tool for the presence of the isocyanate functionality. Another key absorption is the strong band corresponding to the carbonyl (C=O) stretch of the ester group, typically found in the region of 1720-1740 cm⁻¹. The spectrum will also feature C-O stretching vibrations for the ester group and various C-H and C=C stretching and bending vibrations from the aromatic ring and the ethyl group.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The isocyanate symmetric stretch is often Raman active, though it may be weaker than the asymmetric stretch observed in the IR spectrum. The aromatic ring vibrations, particularly the ring breathing modes, often give rise to strong signals in the Raman spectrum, providing information about the substitution pattern.

In-situ analysis using either IR or Raman spectroscopy allows for real-time monitoring of reactions involving this compound. For example, during its polymerization or reaction with a nucleophile, the intensity of the characteristic isocyanate peak can be monitored to determine the reaction rate and endpoint.

Interactive Data Table: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Isocyanate (-N=C=O)Asymmetric Stretch2250-2275 (very strong, sharp)Weak
Ester (C=O)Stretch1720-1740 (strong)Moderate
Aromatic (C=C)Ring Stretch1450-1600 (multiple bands)Strong
Ester (C-O)Stretch1100-1300 (strong)Moderate

Mass Spectrometry (e.g., HRMS, LC-MS/MS) for Identification of Intermediates and Product Mass Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound (C₁₀H₉NO₃) with high confidence. scbt.com This is crucial for confirming the identity of the synthesized compound and distinguishing it from other isomers or impurities.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): LC-MS/MS is particularly useful for identifying and characterizing reaction intermediates and products in complex mixtures. The liquid chromatography step separates the components of the mixture, which are then individually analyzed by the mass spectrometer. In MS/MS, a specific ion (e.g., the molecular ion of an intermediate) is selected and fragmented, and the masses of the resulting fragment ions are analyzed. This fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation patterns would involve the loss of the ethoxy group from the ester, the loss of the isocyanate group, and cleavages of the aromatic ring.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

Technique Information Obtained Expected m/z Values
HRMS (ESI+)Accurate mass of the molecular ion [M+H]⁺192.0604 (Calculated for C₁₀H₁₀NO₃⁺)
MS/MSFragmentation pattern for structural elucidationFragments corresponding to loss of C₂H₅O•, NCO•, etc.

X-ray Absorption Spectroscopy (XANES/EXAFS) for Electronic Structure and Coordination Environment Analysis in Organometallic Complexes

While not a routine characterization technique for simple organic molecules, X-ray Absorption Spectroscopy (XAS) becomes highly relevant when this compound is used as a ligand in organometallic complexes. XAS is a powerful element-specific technique that provides information about the electronic structure and local coordination environment of a specific atom.

X-ray Absorption Near Edge Structure (XANES): The XANES region of the spectrum is sensitive to the oxidation state and coordination geometry of the absorbing atom. For an organometallic complex containing this compound coordinated to a metal center, XANES can be used to probe the electronic structure of the metal. Changes in the XANES spectrum upon coordination can provide insights into the nature of the metal-ligand bonding.

Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region provides information about the local atomic structure around the absorbing atom, including bond distances and coordination numbers. By analyzing the EXAFS spectrum at the absorption edge of the metal, it is possible to determine the precise bond lengths between the metal and the coordinating atoms of the this compound ligand (e.g., the nitrogen or oxygen atoms).

The application of XANES and EXAFS would be particularly insightful in studies of catalytic cycles where this compound is a substrate or in the characterization of novel metal-containing polymers derived from this monomer. These techniques can provide crucial information on the coordination and electronic structure of the metal center, which is often directly related to the catalytic activity or material properties.

Theoretical and Computational Chemistry Approaches to Ethyl 3 Isocyanobenzoate Research

Density Functional Theory (DFT) Studies of Reaction Mechanisms, Transition States, and Energy Profiles

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricate details of chemical reactions involving ethyl-3-isocyanobenzoate. By calculating the electron density of a system, DFT can accurately predict the geometries of reactants, products, and, crucially, the high-energy transition states that connect them. This allows for the detailed mapping of reaction pathways and the determination of activation energies, providing a quantitative understanding of reaction kinetics.

For instance, in multicomponent reactions where this compound participates, such as the Passerini or Ugi reactions, DFT calculations can elucidate the stepwise mechanism. Researchers can model the formation of key intermediates, identify the rate-determining step, and rationalize the observed stereoselectivity. The calculated energy profiles for different potential pathways can explain why one product is formed preferentially over others. These computational studies are invaluable for optimizing reaction conditions, such as temperature and catalyst choice, to improve yield and selectivity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide a dynamic picture of this compound's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the molecule's conformational landscape and its interactions with other molecules, such as solvents or reactants.

A key application of MD for this compound is conformational analysis. The molecule possesses rotational freedom around several bonds, particularly the ester and isocyanide groups. MD simulations can reveal the preferred conformations in different environments and the energy barriers between them. Understanding the dominant conformations is critical as it can significantly influence the molecule's reactivity and its ability to bind to a catalyst or another reactant in a specific orientation. Furthermore, MD simulations can model the intermolecular interactions, such as hydrogen bonding or van der Waals forces, between this compound and solvent molecules, providing insights into solubility and the solvent's effect on reaction rates.

Electronic Structure Calculations to Elucidate the Nature of the Isocyanide Bond and its Reactivity

The isocyanide group (-N≡C) is the defining functional group of this compound, and its unique electronic structure dictates the molecule's reactivity. Electronic structure calculations, often performed using methods like DFT or higher-level ab initio techniques, are employed to probe the intricacies of this bond. These calculations can provide a detailed picture of the molecular orbitals, charge distribution, and electrostatic potential of the molecule.

Specifically, these calculations can quantify the dual electrophilic and nucleophilic character of the isocyanide carbon. The terminal carbon atom can act as a nucleophile through its lone pair of electrons and as an electrophile due to the influence of the adjacent nitrogen atom. Electronic structure calculations can generate electron density maps and calculate atomic charges, highlighting these reactive sites. This information is fundamental to understanding why this compound readily participates in cycloaddition reactions and acts as a potent nucleophile in various synthetic transformations.

Predictive Modeling for Reaction Scope, Regioselectivity, and Chemo-selectivity

Building upon the fundamental insights from DFT and electronic structure calculations, predictive modeling aims to forecast the outcomes of reactions involving this compound. By developing computational models, often incorporating machine learning algorithms trained on experimental and computational data, it is possible to predict the scope of a reaction, its regioselectivity, and its chemo-selectivity.

For example, in reactions where this compound can react at multiple sites or with different functional groups on a reaction partner, predictive models can determine the most likely outcome. These models can take into account various molecular descriptors, such as steric and electronic properties of the reactants, to predict which regioisomer will be the major product. This predictive capability is highly valuable in synthetic planning, allowing chemists to design experiments more efficiently and target the synthesis of specific molecules with greater precision. As more data becomes available, these predictive models will become increasingly accurate, further accelerating the discovery of novel applications for this compound.

Future Perspectives and Emerging Research Avenues in Ethyl 3 Isocyanobenzoate Chemistry

Development of Novel Catalytic Systems for Sustainable Transformations

The synthesis and application of isocyanates have traditionally been associated with hazardous reagents and energy-intensive processes. A primary focus of future research is the development of novel catalytic systems that enable more sustainable transformations involving ethyl-3-isocyanobenzoate. This includes both the synthesis of the isocyanate itself and its subsequent reactions.

A significant area of development is the move away from phosgene-based isocyanate production. rsc.orgrsc.org Research into greener synthetic routes, such as the palladium-catalyzed reductive carbonylation of nitroaromatics, presents a promising alternative for the synthesis of aromatic isocyanates like this compound. universiteitleiden.nl These methods aim to reduce the use of toxic chemicals and minimize waste generation. rsc.orgbiorizon.eu

Furthermore, the development of advanced catalysts for reactions of this compound is a key research frontier. For instance, the catalytic cyclotrimerization of aromatic isocyanates to form isocyanurates is a well-established process used to enhance the properties of polyurethanes. acs.orgresearchgate.net Future research will likely focus on developing more efficient and selective catalysts for such transformations, potentially utilizing earth-abundant metals or organocatalysts to improve sustainability. The role of acetate (B1210297) anions and other nucleophilic species as catalysts or precatalysts in these reactions is an area of active investigation, with quantum chemical calculations aiding in the elucidation of reaction mechanisms. acs.orgresearchgate.net

Catalytic ApproachPrecursor/ReactantProductSustainability Advantage
Reductive Carbonylation3-NitrobenzoateThis compoundAvoids the use of phosgene
Anionic CyclotrimerizationThis compoundPolyisocyanurateEnhanced thermal stability of materials
Dual-Copper CatalysisAryl isocyanatesHydantoin derivativesEfficient synthesis of heterocyclic compounds

This table illustrates potential sustainable catalytic transformations involving this compound and related aromatic isocyanates.

Integration into Automated Synthesis and Flow Chemistry Platforms

The integration of chemical synthesis into automated and continuous flow platforms is revolutionizing the way molecules are made, offering enhanced safety, efficiency, and scalability. nih.gov The reactive and often hazardous nature of isocyanates makes them ideal candidates for flow chemistry applications. rsc.orggoogle.comuniversityofcalifornia.eduvapourtec.com

Flow chemistry enables the in situ generation and immediate use of reactive intermediates like isocyanates, minimizing the risks associated with their storage and handling. rsc.orgrsc.org This is particularly relevant for the synthesis of this compound via methods like the Curtius rearrangement, where the intermediate acyl azides can be generated and consumed in a continuous stream, mitigating safety concerns. google.com Automated platforms can precisely control reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields and purities. nih.gov

The application of flow chemistry extends beyond the synthesis of this compound to its subsequent reactions. For instance, the rapid and exothermic reactions of isocyanates with nucleophiles can be effectively managed in microreactors, which offer superior heat and mass transfer compared to batch reactors. rsc.org This allows for the safe and controlled synthesis of ureas, carbamates, and other derivatives of this compound. The development of integrated flow systems that combine synthesis, purification, and analysis will be a key enabler for the high-throughput screening of new derivatives and materials. nih.govyoutube.com

Exploration of New Multicomponent Reaction Scaffolds and Methodologies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are a powerful tool for generating molecular diversity and complexity. rsc.orgresearchgate.netrsc.orgsemanticscholar.orgnih.govmdpi.com Isocyanates are highly versatile building blocks in MCRs due to the electrophilicity of the central carbon atom in the N=C=O group. rsc.orgresearchgate.net

This compound, with its dual reactivity, is a prime candidate for the development of novel MCRs. The isocyanate group can participate in a wide range of transformations, including the Ugi and Passerini reactions, leading to the formation of diverse heterocyclic scaffolds. mdpi.comacs.org For example, the reaction of an aryl isocyanate, an acetylene (B1199291) dicarboxylate, and an α,β-unsaturated imine can afford pyrimidone derivatives. rsc.org Similarly, the combination of terminal alkynes, isocyanates, and malonates can yield dihydropyridine-3-carboxylates through copper(I) catalysis. rsc.org

Future research will likely focus on exploring new reaction partners and catalytic systems to expand the scope of MCRs involving this compound. The ester functionality in this compound could also be leveraged to introduce additional points of diversity or to facilitate post-MCR modifications. The development of stereoselective MCRs will be another important avenue, enabling the synthesis of chiral molecules with potential applications in pharmaceuticals and materials science.

MCR TypeReactants (General)Potential Product Scaffold
Pseudo 3-ComponentAryl isocyanate, DimethoxycarbeneHydantoin
3-ComponentAromatic isocyanate, Ethyl acetoacetate, Urea (B33335) derivativeN-aryl-5-carboxyl-6-methyl cytimidine
3-ComponentTerminal alkyne, Isocyanate, MalonateDihydropyridine-3-carboxylate

This table provides examples of multicomponent reactions involving aromatic isocyanates that could be adapted for this compound.

Design of Next-Generation Functional Materials Utilizing Isocyanobenzoate Derivatives

The unique chemical structure of this compound makes it an attractive building block for the design of advanced functional materials. The isocyanate group provides a reactive handle for polymerization and surface modification, while the aromatic ring and ester group can be tailored to impart specific properties to the resulting materials.

One of the most significant applications of isocyanates is in the production of polyurethanes. ulprospector.comgas-sensing.com Derivatives of this compound could be used to create novel polyurethane materials with enhanced properties, such as improved thermal stability, specific optical properties, or biocompatibility. The development of bio-based isocyanates is a growing trend, and future research may explore the synthesis of this compound derivatives from renewable resources. biorizon.eu

Furthermore, isocyanobenzoate derivatives are promising candidates for the construction of Metal-Organic Frameworks (MOFs). scispace.comrsc.orgfrontiersin.org The carboxylate group, which can be obtained by hydrolysis of the ester in this compound, can act as a linker to coordinate with metal ions, forming porous, crystalline materials. The isocyanate group, or a derivative thereof, could be used to functionalize the organic linker, either before or after MOF assembly, to introduce specific functionalities for applications in gas storage, separation, catalysis, and sensing. figshare.comresearchgate.netosti.govresearchgate.netwuttkescience.com The ability to precisely control the chemical and spatial arrangement of functional groups within the MOF structure is a key advantage of this approach. wuttkescience.com

Material ClassPrecursor/LinkerPotential Application
PolyurethanesIsocyanate-terminated prepolymersCoatings, adhesives, foams
Poly(ester-imide)sAminobenzoic acid derivativesHigh-performance polymers
Metal-Organic Frameworks (MOFs)Functionalized isophthalic acidGas storage, catalysis, sensing
Functional CopolymersIsocyanate-containing monomersSelf-healing materials, surface modification

This table highlights potential functional materials that can be designed using derivatives of this compound.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Ethyl-3-isocyanobenzoate in laboratory settings?

  • Methodological Answer : Researchers should consult Safety Data Sheets (SDS) for hazard identification, including inhalation risks, skin/eye exposure protocols, and first-aid measures (e.g., rinsing eyes with water for ≥15 minutes and seeking medical consultation). Use PPE such as nitrile gloves, lab coats, and fume hoods. Emergency response plans must align with REACH and EU Regulation 1272/2008 guidelines .

Q. How can researchers characterize the purity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C spectra to confirm molecular structure and detect impurities.
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (e.g., 254 nm) to quantify purity.
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.
    Cross-reference results with published spectral libraries to ensure consistency .

Q. What experimental controls are critical when synthesizing this compound to ensure reproducibility?

  • Methodological Answer :

  • Temperature Control : Maintain reaction temperature within ±2°C using calibrated thermocouples.
  • Catalyst Purity : Use freshly distilled or certified catalysts (e.g., palladium on carbon) to avoid side reactions.
  • Solvent Anhydrity : Employ molecular sieves or distillation for solvent drying.
    Document all parameters (e.g., stoichiometry, reaction time) to enable replication .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms of this compound under nucleophilic conditions?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_H/k_D to identify rate-determining steps.
  • Computational Modeling : Use DFT (Density Functional Theory) to simulate transition states and compare with experimental data.
  • Cross-Literature Analysis : Evaluate solvent effects (polar vs. non-polar) and catalytic systems across studies to isolate variables causing discrepancies .

Q. What strategies optimize the regioselectivity of this compound in multicomponent reactions?

  • Methodological Answer :

  • Lewis Acid Screening : Test BF₃·OEt₂, ZnCl₂, or Sc(OTf)₃ to direct isocyanide reactivity.
  • Solvent Optimization : Compare aprotic (e.g., DMF) vs. protic (e.g., MeOH) solvents for steric and electronic effects.
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction conditions dynamically .

Q. How should researchers address inconsistent catalytic activity data in this compound-mediated cross-coupling reactions?

  • Methodological Answer :

  • Catalyst Characterization : Use XPS (X-ray Photoelectron Spectroscopy) to verify oxidation states of metal catalysts.
  • Statistical DoE (Design of Experiments) : Apply factorial designs to test interactions between catalyst loading, temperature, and ligand ratios.
  • Reproducibility Checks : Replicate experiments across independent labs using standardized protocols to minimize batch-to-batch variability .

Key Considerations for Research Design

  • Literature Gaps : Prioritize studies addressing under-explored reactivity domains (e.g., photochemical activation or bioorthogonal applications).
  • Data Validation : Use triplicate measurements and outlier analysis (e.g., Grubbs’ test) to ensure statistical robustness .
  • Ethical Compliance : Adhere to ICMJE standards for chemical safety reporting, including detailed documentation of reagents and protocols .

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Ethyl-3-isocyanobenzoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.